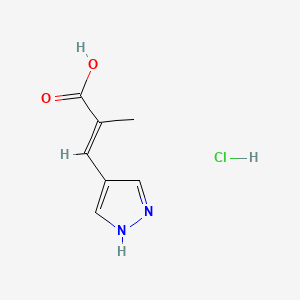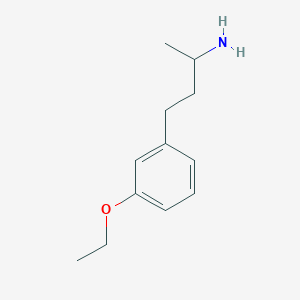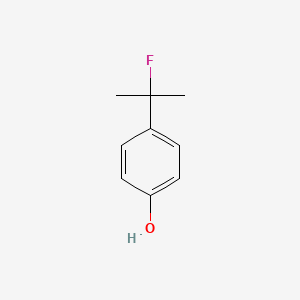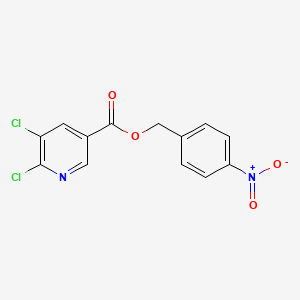
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to a methyl ester of dichloropyridine carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: (4-Aminophenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Ester Hydrolysis: 5,6-Dichloropyridine-3-carboxylic acid and (4-nitrophenyl)methanol.
科学研究应用
Chemistry
In chemistry, (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the dichloropyridine moiety can engage in halogen bonding and hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to inhibition or modulation of biological activity.
相似化合物的比较
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- Methyl 4,6-dichloropyridine-3-carboxylate
- Pentachloropyridine
Uniqueness
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both nitrophenyl and dichloropyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The nitrophenyl group enhances its ability to interact with biological targets, while the dichloropyridine moiety provides stability and reactivity for chemical transformations.
属性
CAS 编号 |
437731-09-4 |
|---|---|
分子式 |
C13H8Cl2N2O4 |
分子量 |
327.12 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-5-9(6-16-12(11)15)13(18)21-7-8-1-3-10(4-2-8)17(19)20/h1-6H,7H2 |
InChI 键 |
CVOFPDLRNSMNNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)[N+](=O)[O-] |
溶解度 |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


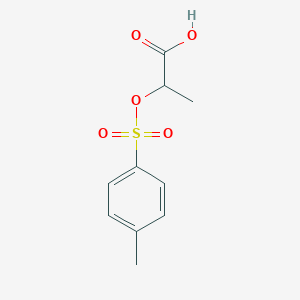
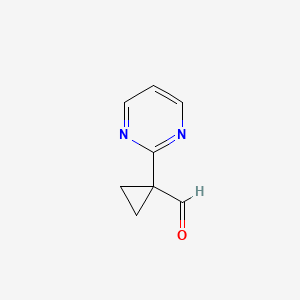
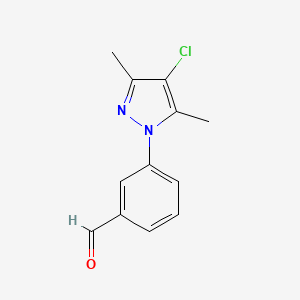
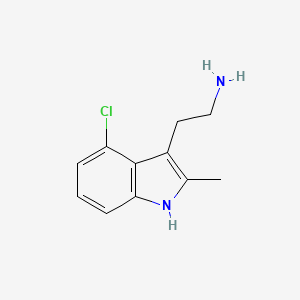
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)



